6-[2-(Furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-[2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a furan ring, a triazolo-pyrimidine moiety, and a tetrahydroquinoline core. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyrimidine ring . The reaction conditions are generally mild, and the use of microwave irradiation significantly reduces the reaction time and improves the yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazolo-pyrimidine moiety can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the furan ring yields furanones, while reduction of the triazolo-pyrimidine moiety produces dihydro derivatives.
Scientific Research Applications
6-[2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in cancer treatment.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazolo-pyrimidine core and exhibit similar biological activities.
Furan-containing heterocycles: Compounds with furan rings often display comparable chemical reactivity and biological properties.
Uniqueness
The uniqueness of 6-[2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE lies in its combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H23N5O |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
6-[2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C22H23N5O/c1-13-10-17-15(14(2)12-22(3,4)25-17)11-16(13)18-7-8-23-21-24-20(26-27(18)21)19-6-5-9-28-19/h5-11,14,25H,12H2,1-4H3 |
InChI Key |
GZLJVJQZBDOIIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C3=CC=NC4=NC(=NN34)C5=CC=CO5)(C)C |
Origin of Product |
United States |
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